molecular formula C9H17NO3 B1316323 1-(2-Hydroxyethyl)-4-piperidone ethylene ketal CAS No. 37443-73-5

1-(2-Hydroxyethyl)-4-piperidone ethylene ketal

Cat. No.: B1316323
CAS No.: 37443-73-5
M. Wt: 187.24 g/mol
InChI Key: PXTUQQILCNMBLU-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-4-piperidone ethylene ketal is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a piperidone ring, a hydroxyethyl group, and an ethylene ketal moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of bioplasticizers , suggesting that its targets could be the components of certain polymers.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It’s synthesized from levulinic acid via a protecting-group-free three-step process . A solvent-free reaction between ethylene glycol and selected carboxylic acids leads selectively to different 2-hydroxyethyl esters, which, in the second step, react with the carboxylic moiety of levulinic acid .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis of bioplasticizers . The compound shows remarkable miscibility with polyhydroxyalkanoates (PHB), a model semicrystalline biopolyester . This interaction affects the thermal and mechanical properties of PHB, enhancing its processability and diffusion .

Result of Action

The compound has a significant plasticization effect, reducing the glass transition and melting temperatures of PHB . This leads to an overall reduction in the typical brittleness of PHB, expanding the temperature range in which PHB can be processed without thermal degradation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and the presence of certain catalysts can affect the efficiency of the synthesis process . Moreover, the compound’s stability and efficacy as a bioplasticizer could be influenced by the specific properties of the polymer it’s being incorporated into .

Future Directions

The research interest is growing towards more sustainable polymers based on renewable feedstocks, which biodegrade at the end of their life cycle without leaching out any harmful pollutants . The physical properties of the emerging biopolymers should also be comparable with those of conventional plastics in order to represent a realistic alternative .

Preparation Methods

The synthesis of 1-(2-Hydroxyethyl)-4-piperidone ethylene ketal typically involves the reaction of 1-(2-Hydroxyethyl)-4-piperidone with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent, such as benzene, under Dean-Stark conditions to remove water and drive the reaction to completion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Hydroxyethyl)-4-piperidone ethylene ketal undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The piperidone ring can be reduced to form piperidine derivatives.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. .

Scientific Research Applications

1-(2-Hydroxyethyl)-4-piperidone ethylene ketal has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial chemicals

Comparison with Similar Compounds

1-(2-Hydroxyethyl)-4-piperidone ethylene ketal can be compared with similar compounds such as:

Properties

IUPAC Name

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c11-6-5-10-3-1-9(2-4-10)12-7-8-13-9/h11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTUQQILCNMBLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584686
Record name 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37443-73-5
Record name 2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Hydroxyethyl)-4-piperidone ethylene ketal
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 23 parts of 1,4-dioxa-8-azaspiro[4.5]decane in 300 parts by volume of methanol is added 15 parts of ethylene oxide in methanol. The mixture is stirred at -20° C. for 3 hours and allowed to warm to room temperature. The solvent is removed under reduced pressure and the residue distilled to afford N-hydroxyethyl-1,4-dioxa-8-azaspiro[4.5]-decane. The corresponding tosylate is formed by reacting 16 parts of the alcohol in 75 parts of dry pyridine with 21 parts of p-toluenesulfonylchloride. The mixture is stirred at 5° C. overnight and then poured into 300 parts by volume of ice water. The resulting solid is collected by filtration to afford the tosylate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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